4-(3-Methyl-3-butenyl)benzoic acid
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Description
4-(3-Methyl-3-butenyl)benzoic acid is a chemical compound with the molecular formula C12H14O2 . It is used for research and synthesis purposes .
Molecular Structure Analysis
The molecular structure of 4-(3-Methyl-3-butenyl)benzoic acid consists of 12 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C12H14O2/c1-9(2)6-7-10-4-3-5-11(8-10)12(13)14/h3-5,8H,1,6-7H2,2H3,(H,13,14) .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(3-Methyl-3-butenyl)benzoic acid are not fully documented. It is known to be a white solid .Scientific Research Applications
Antimicrobial and Molluscicidal Activity
4-(3-Methyl-3-butenyl)benzoic acid and its derivatives exhibit significant antimicrobial and molluscicidal activities. This was demonstrated in a study involving compounds isolated from Piper aduncum leaves, including benzoic acid derivatives with similar structures to 4-(3-Methyl-3-butenyl)benzoic acid (Orjala et al., 1993).
Antiparasitic Activity
Compounds structurally related to 4-(3-Methyl-3-butenyl)benzoic acid from Piper species have shown antiparasitic activity. This includes activity against Leishmania spp., Trypanosoma cruzi, and Plasmodium falciparum, indicating potential applications in treating parasitic infections (Flores et al., 2008).
Cytotoxicity and Cancer Research
Derivatives of 4-(3-Methyl-3-butenyl)benzoic acid have been evaluated for their cytotoxicity, revealing moderate activity for certain derivatives. This suggests potential applications in cancer research and treatment (Friedrich et al., 2005).
Cell-Cycle Inhibition
4-(3-Methyl-3-butenyl)benzoic acid (HMBA) was found to inhibit cell-cycle progression in HeLa cells, a property that could have implications for cancer treatment and cell biology research (Kim & Kwon, 2007).
Impact on Penicillinase-Producing Cells
This compound, along with other benzoic acid derivatives, has shown effects on the population dynamics of Staphylococcus aureus cells producing penicillinase. This suggests potential uses in understanding and combating antibiotic resistance (Dulaney, 1970).
Synthetic Applications
4-(3-Methyl-3-butenyl)benzoic acid and its derivatives are important in synthetic chemistry, particularly in the synthesis of liquid crystal intermediates and other complex organic compounds (Qing, 2000)
Inhibition of Malignant Tumor Growth
4-Methyl-3-nitro-benzoic acid, a related compound, has shown promising results in inhibiting tumor growth and cell migration in malignant tumors, indicating potential therapeutic applications in oncology (Li et al., 2010).
Polymer Chemistry
Benzoic acid and its derivatives, including compounds structurally similar to 4-(3-Methyl-3-butenyl)benzoic acid, have been used as dopants in polyaniline, a conducting polymer. This has implications for the development of advanced materials in electronics and other industries (Amarnath & Palaniappan, 2005).
Metabolic Studies
Studies involving benzoic acid derivatives, including compounds related to 4-(3-Methyl-3-butenyl)benzoic acid, have provided insights into the metabolic pathways of aromatic aldehydes. This is crucial in understanding the metabolic effects of various chemicals, including fragrance chemicals (Laue et al., 2017).
Xanthone Biosynthesis
Research on the biosynthesis of xanthones in cell cultures has shown that benzoic acids, like 4-(3-Methyl-3-butenyl)benzoic acid, play a role as precursors in the biosynthesis process. This has implications in pharmacognosy and natural product chemistry (El-Mawla et al., 2001).
properties
IUPAC Name |
4-(3-methylbut-3-enyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-9(2)3-4-10-5-7-11(8-6-10)12(13)14/h5-8H,1,3-4H2,2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWOWWAAKMHVKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=CC=C(C=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641271 |
Source
|
Record name | 4-(3-Methylbut-3-en-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methyl-3-butenyl)benzoic acid | |
CAS RN |
732249-74-0 |
Source
|
Record name | 4-(3-Methylbut-3-en-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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